![molecular formula C18H12F3N3O B5602960 6-(furan-2-yl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 792945-38-1](/img/structure/B5602960.png)
6-(furan-2-yl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
6-(furan-2-yl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that combines several functional groups, including a furan ring, a pyrazole ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(furan-2-yl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a Suzuki-Miyaura cross-coupling reaction, starting from a bromo-furan derivative and a boronic acid.
Formation of the Pyridine Ring: The final step involves the formation of the pyridine ring through a cyclization reaction, often using a Knoevenagel condensation followed by thermolysis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
6-(furan-2-yl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of a nitro group yields an amine .
Scientific Research Applications
Pharmaceutical Development
Research has indicated that compounds with pyrazolo-pyridine structures exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. Specifically, studies have shown that derivatives of pyrazolo[3,4-b]pyridine can inhibit specific kinases involved in cancer progression.
Case Study:
A study published in the European Journal of Organic Chemistry demonstrated that derivatives of pyrazolo-pyridine showed promising activity against cancer cell lines by inhibiting cell proliferation and inducing apoptosis . This suggests that 6-(furan-2-yl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine could be further explored as a lead compound for anticancer drug development.
Material Science
The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Research Findings:
Recent advancements in organic electronics have highlighted the potential of pyrazolo-pyridine derivatives in enhancing charge transport properties in OLEDs. The incorporation of trifluoromethyl groups has been shown to improve the thermal stability and efficiency of these devices .
Agricultural Chemistry
The compound may also find applications as a pesticide or herbicide due to its potential biological activity against pests. The furan moiety can contribute to the compound's effectiveness as a bioactive agent.
Case Study:
Research into similar compounds has indicated that heterocyclic structures can exhibit insecticidal properties. For instance, studies on related pyrazole derivatives have shown effective control over agricultural pests, suggesting that this compound warrants investigation for similar applications .
Data Tables
Mechanism of Action
The mechanism of action of 6-(furan-2-yl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound’s furan and pyrazole rings allow it to bind to enzymes and receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to antimicrobial or antiviral effects .
Comparison with Similar Compounds
Similar Compounds
2-methyl-7-(4-nitrophenyl)-5,6-diphenyl-3,7-dihydro-4-H-pyrrolo-[2,3-d]pyridine-4-one: Known for its antimicrobial properties.
3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Used in organic electronics for its high mobility in thin-film transistors.
Uniqueness
6-(furan-2-yl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its combination of a trifluoromethyl group and multiple heterocyclic rings, which enhance its pharmacological and electronic properties .
Biological Activity
6-(Furan-2-yl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant research findings and data tables.
The compound has the following molecular characteristics:
- Molecular Formula : C18H12F3N3O
- Molecular Weight : 345.28 g/mol
- CAS Number : 792945-38-1
Anticancer Activity
Recent studies have highlighted the potential of this pyrazolo[3,4-b]pyridine derivative as an anticancer agent.
Case Study: Cytotoxic Activity
A study evaluated the cytotoxic effects of various derivatives on different cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and HL60 (human leukemia). The findings are summarized in Table 1.
Compound | Cell Line | IC50 (μM) | Selectivity Index |
---|---|---|---|
This compound | MDA-MB-231 | >25 | >25 |
This compound | HL60 | 1.00 ± 0.42 | >25 |
The compound demonstrated low cytotoxicity in normal Vero cells while exhibiting significant activity against cancer cells, indicating a favorable therapeutic index.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. A study assessed its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Antimicrobial Efficacy
The results from the antimicrobial study are presented in Table 2.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These findings suggest that the compound possesses moderate antibacterial activity, making it a candidate for further development in treating bacterial infections.
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit anti-inflammatory effects. In vitro assays demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
The proposed mechanism involves the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response. This suggests potential applications in treating inflammatory diseases.
Properties
IUPAC Name |
6-(furan-2-yl)-3-methyl-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O/c1-11-16-13(18(19,20)21)10-14(15-8-5-9-25-15)22-17(16)24(23-11)12-6-3-2-4-7-12/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQMAJVGWVMHGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(F)(F)F)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
792945-38-1 | |
Record name | 6-(2-FURYL)-3-METHYL-1-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO(3,4-B)PYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.